(4-(6-(2-甲基哌啶-1-基)吡啶并[3,2-d]嘧啶-3-基)哌嗪-1-基)(吡嗪-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗结核治疗中的吡嗪酰胺衍生物
取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/均哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物已被设计、合成,并评估了对结核分枝杆菌H37Ra的抗结核活性。来自系列 I 的化合物(如 6a、6e、6h、6j、6k)和来自系列 II 的化合物 7e 表现出显著的活性,IC50 值范围从 1.35 到 2.18 μM。发现这些化合物对人体细胞无毒,突出了它们作为安全有效的抗结核剂的潜力(Srinivasarao 等人,2020)。
吡啶酮衍生物作为抗惊厥和抗菌剂
3-羟基-6-甲基-2-取代的 4H-吡喃-4-酮衍生物已被合成并评估其潜在的抗惊厥活性。这些化合物通过使取代的哌嗪衍生物反应制备,在最大电休克 (MES) 和皮下美佐拉 (scMet) 试验中显示出有希望的结果。此外,还评估了它们对各种细菌和真菌的抗菌活性,显示出显着的有效性(Aytemi̇r 等人,2004)。
用于分子对接研究的吡唑羧酰胺衍生物
合成了一系列含有哌嗪部分的新型吡唑羧酰胺衍生物。这些化合物的结构确认,特别是通过 X 射线晶体分析,支持了它们对生物活性的潜力。如此详细的结构阐明对于理解这些化合物的分子相互作用至关重要,为它们在药物设计和开发中的应用铺平了道路(Lv 等人,2013)。
吡啶酮衍生物的药理学评价
(6-氨基吡啶-3-基)(4-(吡啶-2-基)哌嗪-1-基)甲甲酮衍生物已被确定为选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂。这些化合物在机械性痛觉过敏模型中表现出镇痛作用,表明它们在治疗疼痛方面具有潜力。构效关系 (SAR) 分析提供了对这些衍生物药理学特征的见解,突出了它们在药物化学中的重要性(Tsuno 等人,2017)。
作用机制
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ . Kinases play a crucial role in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
It’s known that kinase inhibitors, like the aforementioned compound, typically work by binding to the kinase, thereby preventing it from participating in intracellular signaling pathways .
Biochemical Pathways
Given its potential activity on kinases, it’s likely that it affects pathways involving cell growth and proliferation, as kinases are key regulators of these processes .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and proliferation .
属性
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-4-2-3-9-26(15)18-6-5-17(22-23-18)24-10-12-25(13-11-24)19(27)16-14-20-7-8-21-16/h5-8,14-15H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVJIKCVQZRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。